molecular formula C16H14N2O3 B11415077 (1H-Benzo[d]imidazol-1-yl)(3,4-dimethoxyphenyl)methanone

(1H-Benzo[d]imidazol-1-yl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B11415077
M. Wt: 282.29 g/mol
InChI Key: BJVWOPJEWYGZQO-UHFFFAOYSA-N
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Description

(1H-Benzo[d]imidazol-1-yl)(3,4-dimethoxyphenyl)methanone is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound features a benzimidazole ring fused with a 3,4-dimethoxyphenyl group, making it a molecule of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Benzo[d]imidazol-1-yl)(3,4-dimethoxyphenyl)methanone typically involves the condensation of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst. One common method involves using N,N-dimethylformamide (DMF) and sulfur as reagents . The reaction is carried out under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of eco-friendly catalysts, such as zinc oxide nanoparticles, has been explored to enhance the yield and reduce the reaction time . This method not only improves efficiency but also aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1H-Benzo[d]imidazol-1-yl)(3,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with hydroxyl groups.

    Reduction: Formation of benzimidazole derivatives with reduced functional groups.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

(1H-Benzo[d]imidazol-1-yl)(3,4-dimethoxyphenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-Benzo[d]imidazol-1-yl)(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (1H-Benzo[d]imidazol-2-yl)(phenyl)methanone
  • (3-(1H-benzo[d]imidazol-2-yl))(3-(3H-imidazo[4,5-b]pyridin-2-yl))-1H-indol-5-yl(3,4,5-trimethoxyphenyl)methanone

Uniqueness

(1H-Benzo[d]imidazol-1-yl)(3,4-dimethoxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

benzimidazol-1-yl-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C16H14N2O3/c1-20-14-8-7-11(9-15(14)21-2)16(19)18-10-17-12-5-3-4-6-13(12)18/h3-10H,1-2H3

InChI Key

BJVWOPJEWYGZQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C=NC3=CC=CC=C32)OC

Origin of Product

United States

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